

BAY-728 as a Negative Control: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	BAY-728	
Cat. No.:	B12390371	Get Quote

For scientists engaged in drug discovery and molecular biology, the use of appropriate controls is fundamental to the validity of experimental results. This guide provides a comprehensive comparison of **BAY-728**, a designated negative control, with its active counterpart, BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). The data presented here is collated from key studies to assist researchers in the design and interpretation of their experiments.

Performance Comparison: BAY-805 vs. BAY-728

BAY-728 is the less potent enantiomer of BAY-805 and serves as an ideal negative control for experiments investigating the effects of USP21 inhibition.[1] The following tables summarize the quantitative data comparing the in vitro and cellular activities of these two compounds.

Compound	hUSP21 (HTRF) IC50 [nM]	hUSP21 (Ub- Rhodamine) IC50 [nM]	hUSP2 (Ub- Rhodamine) IC50 [nM]	SPR Kd [nM]
BAY-805	6	2	>25000	2.2
BAY-728	12600	16200	>25000	8686
Data sourced from Bayer Chemical Probes summary.[2]				



Cellular Target Engagement (HiBiT CETSA)

Compound	EC50 [nM]	
BAY-805	~95	
BAY-728	>10000	
Data sourced from Göricke F, et al. J Med Chem. 2023.[1]		

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are the key experimental protocols used to characterize and compare BAY-805 and **BAY-728**.

Homogeneous Time Resolved Fluorescence (HTRF) Assay

This biochemical assay was used to determine the inhibitory potency of the compounds on USP21.

- Reagents: Recombinant human USP21, ubiquitin substrate labeled with a fluorescent donor, and an acceptor molecule.
- Procedure:
 - Compounds are serially diluted and incubated with USP21 enzyme.
 - The ubiquitin substrate is added to initiate the deubiquitination reaction.
 - The reaction is stopped, and HTRF reagents are added.
 - The fluorescence signal is measured, which is inversely proportional to the enzyme activity.
- Data Analysis: IC50 values are calculated from the dose-response curves.



Ubiquitin-Rhodamine Assay

This is another biochemical assay to measure the deubiquitinating activity of USP21.

- Reagents: Recombinant human USP21, Ubiquitin-Rhodamine 110 substrate.
- Procedure:
 - Compounds are pre-incubated with USP21.
 - Ubiquitin-Rhodamine 110 is added to the mixture.
 - The increase in fluorescence, resulting from the cleavage of the substrate by USP21, is monitored over time.
- Data Analysis: IC50 values are determined by plotting the rate of reaction against the compound concentration.

Surface Plasmon Resonance (SPR)

SPR was employed to measure the binding affinity of the compounds to USP21.

- Immobilization: Recombinant USP21 is immobilized on a sensor chip.
- Binding: A series of concentrations of BAY-805 or BAY-728 are flowed over the chip surface.
- Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, is measured in real-time.
- Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement in a cellular context.

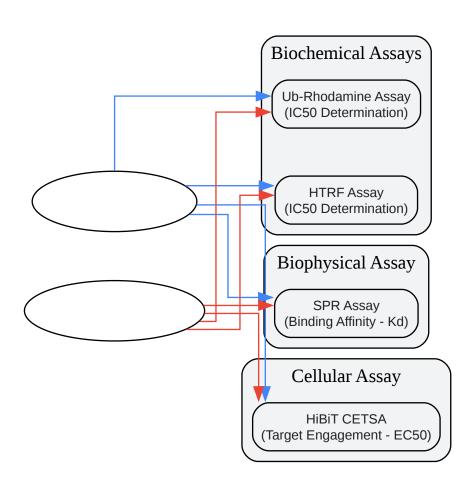
 Cell Treatment: HEK293T cells expressing a HiBiT-tagged USP21 are treated with various concentrations of the compounds.



- Thermal Challenge: The cells are heated to a specific temperature to induce protein denaturation.
- Lysis and Detection: Cells are lysed, and the amount of soluble HiBiT-USP21 is quantified using a Nano-Glo HiBiT Lytic Detection System.
- Data Analysis: The temperature at which 50% of the protein is denatured is determined. A
 shift in this temperature in the presence of a compound indicates target engagement. The
 EC50 for target engagement is calculated from the dose-response curve of the thermal shift.
 [2]

Visualizing the Science

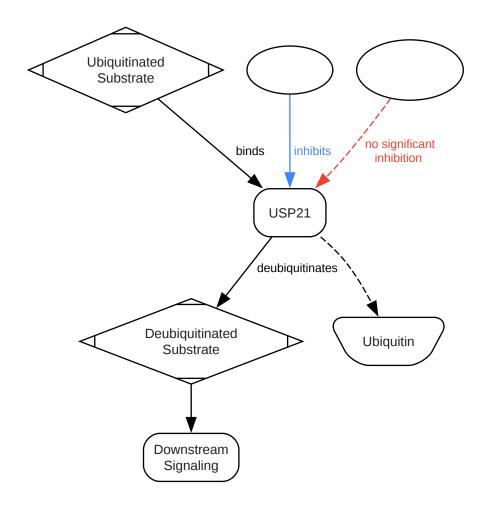
To better understand the experimental context and the underlying biological pathway, the following diagrams are provided.



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Figure 1. Experimental workflow for comparing BAY-805 and BAY-728.



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Figure 2. Simplified signaling pathway of USP21 and points of intervention.

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References

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